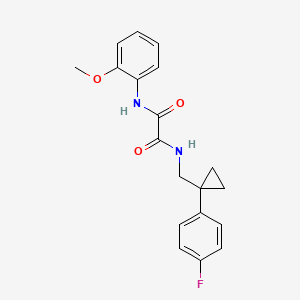

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide

Description

N1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a (1-(4-fluorophenyl)cyclopropyl)methyl group at the N1 position and a 2-methoxyphenyl group at the N2 position.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-16-5-3-2-4-15(16)22-18(24)17(23)21-12-19(10-11-19)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGJFNLTCHCLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. The key steps include:

Formation of the Cyclopropyl Intermediate: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.

Formation of the Oxalamide Linkage: The final step involves the reaction of the cyclopropyl and fluorophenyl intermediates with oxalyl chloride and a methoxyphenyl amine under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity, while the oxalamide linkage may play a role in its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties can be contextualized by comparing it to structurally related oxalamides:

Key Observations:

- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group may confer greater metabolic stability compared to chlorophenyl analogs (e.g., compound 15 in ), as fluorine is less susceptible to oxidative metabolism .

- Methoxy Positioning : The 2-methoxyphenyl group at N2 is shared with compound 17 but differs from flavoring agents like S336 (2,4-dimethoxybenzyl), suggesting divergent receptor interactions .

Pharmacological and Metabolic Comparisons

- Antiviral Activity : Compounds with thiazole-pyrrolidine N1 substituents (e.g., compound 15) exhibit HIV entry inhibition, but the target’s cyclopropane-fluorophenyl group may alter binding kinetics to viral envelope proteins .

- Enzyme Inhibition : Compound 17 inhibits cytochrome P450 4F11, while the target’s rigid N1 substituent might favor interactions with other enzymes or receptors .

- Metabolic Stability : Oxalamides like S336 resist amide hydrolysis in hepatocytes, a trait likely shared by the target compound due to fluorine’s electron-withdrawing effects and cyclopropane-induced steric protection .

Physicochemical Properties

Biological Activity

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHFNO

- Molecular Weight : 356.4 g/mol

- CAS Number : 1049437-51-5

The compound features a cyclopropyl group, a fluorophenyl moiety, and an oxalamide structure, which are significant for its interaction with biological targets.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone methyltransferases, which play a crucial role in gene regulation and cancer progression .

- Interaction with Receptors : The structural features suggest that it could interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | A431 (human epidermoid carcinoma) | 5.0 | Inhibition of cell viability |

| Study 2 | HepG2 (liver cancer) | 3.5 | Induction of apoptosis |

| Study 3 | Caco-2 (colon cancer) | 4.0 | Inhibition of proliferation |

These results highlight the compound's potential as a therapeutic agent against various types of cancer.

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

-

Case Study on Anticancer Activity :

- Researchers investigated the effects of the compound on A431 cells, revealing that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 5 µM, indicating substantial potency against this cancer cell line.

-

Study on Histone Methyltransferase Inhibition :

- A study focusing on the inhibition of histone methyltransferases demonstrated that this compound could effectively reduce methylation levels in treated cells, suggesting a mechanism for its anticancer effects by altering gene expression profiles associated with tumorigenesis.

-

Toxicity Assessment :

- Toxicological evaluations indicated that this compound exhibited acceptable safety margins in preclinical models, with minimal adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : Use a two-step approach:

Amide Coupling : React 1-(4-fluorophenyl)cyclopropanemethylamine with oxalyl chloride in anhydrous dioxane under nitrogen, maintaining temperatures below 0°C to control exothermic reactions .

Secondary Amine Formation : Introduce 2-methoxyaniline via nucleophilic substitution, using triethylamine as a base to deprotonate intermediates. Optimize stoichiometry (e.g., 1:1.2 molar ratio of primary amine to oxalyl chloride) to minimize side products.

- Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Purify via column chromatography (silica gel, gradient elution) to isolate the oxalamide. Yield improvements (e.g., from 65% to 73%) are achievable by pre-activating the amine with DMF as a catalyst .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- FTIR : Confirm carbonyl stretches (C=O) at ~1679–1715 cm⁻¹ and N-H bending at ~3317 cm⁻¹ .

- NMR :

- ¹H-NMR : Identify methoxy protons (δ 3.82 ppm, singlet) and cyclopropyl-CH2 (δ 1.2–1.5 ppm, multiplet). Aromatic protons (4-fluorophenyl: δ 7.73–7.97 ppm; 2-methoxyphenyl: δ 6.86–7.03 ppm) should integrate correctly .

- ¹³C-NMR : Verify oxalamide carbonyls (δ 170–172 ppm) and cyclopropyl carbons (δ 15–25 ppm).

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities.

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this oxalamide to biological targets (e.g., kinases or GPCRs)?

- Approach :

Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the cyclopropyl group and hydrophobic binding pockets. The 4-fluorophenyl moiety may enhance π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bonds between the oxalamide carbonyls and conserved Asp/Glu residues.

- Validation : Compare results with experimental IC50 values from enzyme inhibition assays (e.g., kinase profiling panels).

Q. How do structural modifications (e.g., replacing the cyclopropyl group with cyclohexyl) impact bioactivity and metabolic stability?

- Case Study :

- Cyclopropyl vs. Cyclohexyl : Cyclopropyl’s ring strain increases electrophilicity, potentially enhancing covalent binding but reducing metabolic stability. In contrast, cyclohexyl analogs (e.g., N1-cyclopentyl oxalamides) show improved logP (2.1 vs. 1.8) and microsomal stability (t₁/₂ > 60 min vs. 30 min) .

- Experimental Design : Synthesize analogs, then compare:

- CYP450 Metabolism : Use human liver microsomes + NADPH.

- Plasma Stability : Incubate in rat plasma (37°C, 24 hr) and quantify degradation via LC-MS.

Q. How can contradictions in solubility data (e.g., DMSO vs. aqueous buffer) be resolved during formulation studies?

- Troubleshooting :

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes.

- pH-Dependent Solubility : Perform shake-flask assays across pH 1–7.4. The 2-methoxyphenyl group may reduce solubility below pH 6 due to protonation of the oxalamide nitrogen .

- Data Validation : Replicate experiments using nephelometry for turbidity measurements and cross-validate with HPLC-UV quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.